molecular formula C34H66O4 B1583427 Ethylene glycol dipalmitate CAS No. 624-03-3

Ethylene glycol dipalmitate

Cat. No.: B1583427
CAS No.: 624-03-3
M. Wt: 538.9 g/mol
InChI Key: IKVCSHRLYCDSFD-UHFFFAOYSA-N
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Description

Ethylene glycol dipalmitate is an organic compound with the chemical formula C34H66O4. It is an ester derived from ethylene glycol and palmitic acid. This compound is known for its use in various industrial applications, particularly in the production of plastics and as a lubricant.

Mechanism of Action

Target of Action

Ethylene glycol dipalmitate (EGDP) is primarily used as a processing aid in various types of plastics . It acts as a lubricant to improve injection moulding and to enhance the distribution of additives in the polymer melt . The primary targets of EGDP are therefore the plastic materials it is incorporated into.

Mode of Action

The interaction of this compound with its targets involves its function as a lubricant. It facilitates the injection moulding process, making it smoother and more efficient . Additionally, it helps in the even distribution of additives in the polymer melt, ensuring a uniform composition and properties of the final plastic product .

Biochemical Pathways

It’s known that ethylene glycol, a related compound, can be metabolized in various organisms, including escherichia coli and other microbes . These organisms can convert ethylene glycol into value-added chemicals, suggesting potential biochemical pathways that could be affected by related compounds like EGDP .

Pharmacokinetics

It’s known that ethylene glycol, a component of egdp, has unique physical properties such as low volatility and hygroscopic nature

Result of Action

The primary result of this compound’s action is the improved quality and efficiency of plastic production . By acting as a lubricant, it enhances the injection moulding process and ensures the even distribution of additives in the polymer melt . This leads to plastic products with uniform composition and properties.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and specific conditions of the injection moulding process can affect its function as a lubricant . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene glycol dipalmitate is synthesized through the esterification reaction between ethylene glycol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol dipalmitate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of ethylene glycol and palmitic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Ethylene glycol and palmitic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols and other reduced forms.

Scientific Research Applications

Ethylene glycol dipalmitate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its use in topical formulations and as a component in cosmetic products.

    Industry: Utilized as a lubricant in the production of plastics and as an additive to improve the properties of polymeric materials.

Comparison with Similar Compounds

Ethylene glycol dipalmitate can be compared with other similar compounds, such as:

    Ethylene glycol distearate: Another ester of ethylene glycol but with stearic acid instead of palmitic acid.

    Propylene glycol dipalmitate: Similar structure but with propylene glycol instead of ethylene glycol.

    Glycerol tripalmitate: An ester of glycerol and palmitic acid, with three palmitic acid molecules attached to glycerol.

Uniqueness

This compound is unique due to its specific combination of ethylene glycol and palmitic acid, which imparts distinct physical and chemical properties. Its use as a lubricant and in drug delivery systems highlights its versatility and importance in various applications.

Properties

IUPAC Name

2-hexadecanoyloxyethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCSHRLYCDSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

32628-06-1
Record name Polyethylene glycol dipalmitate
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DSSTOX Substance ID

DTXSID10211448
Record name Ethylene glycol dipalmitate
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Molecular Weight

538.9 g/mol
Source PubChem
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CAS No.

624-03-3, 32628-06-1
Record name 1,1′-(1,2-Ethanediyl) dihexadecanoate
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Record name Ethylene glycol dipalmitate
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Record name Ethylene glycol dipalmitate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]-
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Record name Ethylene glycol dipalmitate
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Record name Ethane-1,2-diyl palmitate
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-[(1-oxohexadecyl)oxy]
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Record name ETHYLENE GLYCOL DIPALMITATE
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Synthesis routes and methods

Procedure details

90 g ethylene glycol (Fluka), 571 g palmitic acid (Edenol C16 98-100, Cognis-Oleochemicals) and 0.3 g tin (II) oxalate Goldschmidt) were heated under nitrogen. The esterization reaction starts at approx. 170° C. with the formation of water. After 3 hrs the reaction water is drawn off again by applying a vacuum and the vacuum within 4 hrs reduced to approx. 15 mbar. The final temperature was 230° C. at an acid value <6 the reaction was ended. It was cooled to 90° C. and filtered. Yield 568 g, acid value=3.9, dew point 70.5° C.
Quantity
90 g
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reactant
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571 g
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reactant
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Quantity
0.3 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper related to Ethylene Glycol Dipalmitate?

A1: The research paper [] focuses on the safety assessment of this compound (CAS No 624‐03‐3) when used in materials that come into contact with food. This suggests an investigation into the potential migration of this compound into food and any associated health risks.

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